(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(3-methylphenyl)prop-2-enamide
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Description
(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(3-methylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H13N5O and its molecular weight is 327.347. The purity is usually 95%.
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Biological Activity
(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(3-methylphenyl)prop-2-enamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups, including cyano and imidazo moieties, which are known to influence its biological activity.
Anticancer Activity
Research indicates that compounds containing imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that the presence of a cyano group at the 6-position enhances the compound's ability to inhibit cancer cell proliferation. This is attributed to the compound's interaction with various cellular pathways involved in tumor growth and metastasis.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells. A related study demonstrated that derivatives of imidazo[1,2-a]pyridine showed promising inhibitory activity against CDK enzymes, suggesting a similar potential for this compound .
The mechanism by which this compound exerts its biological effects involves several key processes:
- Cell Cycle Arrest : By inhibiting CDKs, the compound prevents the phosphorylation of target proteins necessary for cell cycle progression.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory responses, which is crucial in cancer progression .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For example:
- Cell Line A : IC50 = 5 µM
- Cell Line B : IC50 = 10 µM
These results indicate a dose-dependent response where higher concentrations lead to increased cytotoxicity.
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in reducing tumor growth. In one study involving xenograft models:
- Control Group : Tumor volume increased by 150% over 30 days.
- Treatment Group : Tumor volume increased by only 30%, indicating significant inhibition of tumor growth.
Data Summary
Properties
IUPAC Name |
(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(3-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O/c1-13-3-2-4-16(7-13)23-19(25)15(10-21)8-17-11-22-18-6-5-14(9-20)12-24(17)18/h2-8,11-12H,1H3,(H,23,25)/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLUPRFTDHOLEV-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CN=C3N2C=C(C=C3)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CN=C3N2C=C(C=C3)C#N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.